Product packaging for G6 Hydrochloride(Cat. No.:)

G6 Hydrochloride

Cat. No.: B1192765
M. Wt: 538.15
InChI Key: GGRMKXZDSQWTPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

G6 Hydrochloride is a stilbenoid-derived small molecule inhibitor that specifically targets Janus kinase 2 (Jak2), a key protein in cellular signaling pathways . Research indicates that this compound effectively suppresses Jak2 kinase activity and inhibits Jak2-mediated cellular proliferation, making it a valuable tool for investigating hyperkinetic Jak2 signaling in disease models . Studies have demonstrated its application in treating Jak2-V617F expressing human erythroleukemia (HEL) cells, where it induces cell death through a novel mechanism involving calpain-mediated cleavage and reorganization of the intermediate filament protein vimentin . This pathway highlights its potential for studying Jak2-dependent pathological cell growth in conditions such as leukemia and myeloproliferative neoplasms . This compound is supplied as a ready-to-use solid. This product is labeled For Research Use Only (RUO) . RUO products are exclusively tailored for laboratory research applications and are not intended for use in diagnostic or therapeutic procedures for humans or animals .

Properties

Molecular Formula

C26H40ClN5O3S

Molecular Weight

538.15

IUPAC Name

4-((3,5-di-tert-butyl-N-methylphenyl)sulfonamido)-N-(3-guanidinopropyl)benzamide hydrochloride

InChI

InChI=1S/C26H39N5O3S.ClH/c1-25(2,3)19-15-20(26(4,5)6)17-22(16-19)35(33,34)31(7)21-11-9-18(10-12-21)23(32)29-13-8-14-30-24(27)28;/h9-12,15-17H,8,13-14H2,1-7H3,(H,29,32)(H4,27,28,30);1H

InChI Key

GGRMKXZDSQWTPM-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(S(N(C2=CC=C(C(NCCCNC(N)=N)=O)C=C2)C)(=O)=O)=CC(C(C)(C)C)=C1.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

G6 hydrochloride;  G6 HCl

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of G6 Hydrochloride

Advanced Synthetic Routes for Analogues

Creating analogues of a target molecule is essential for exploring its structure-activity relationship (SAR). This involves systematically altering parts of the molecule to enhance efficacy, selectivity, or pharmacokinetic properties.

Stereoselective Synthesis Approaches

Many complex organic molecules, particularly those with biological activity, are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Stereoselective synthesis is critical because different enantiomers can have vastly different biological effects. Methodologies to achieve this include:

Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials.

Asymmetric Catalysis: Employing chiral catalysts to control the stereochemical outcome of a reaction. This can involve transition metal complexes with chiral ligands or organocatalysts. nih.govsemanticscholar.org

Chiral Auxiliaries: Temporarily attaching a chiral group to the starting material to direct the stereochemistry of a subsequent reaction.

These approaches allow for the precise construction of a desired stereoisomer, which is fundamental in modern drug discovery. researchgate.net

Chemoenzymatic and Biocatalytic Syntheses

Chemoenzymatic synthesis combines traditional organic chemistry with the use of enzymes (biocatalysis) to perform specific transformations. rjpbr.com Enzymes offer unparalleled selectivity under mild reaction conditions, making them powerful tools for complex syntheses. nih.gov

Key advantages include:

High Enantio- and Regioselectivity: Enzymes can distinguish between similar functional groups and stereocenters with high precision.

Mild Conditions: Reactions are typically run at or near room temperature and neutral pH, preserving sensitive functional groups. rjpbr.com

Green Chemistry: Biocatalysis often reduces the need for hazardous reagents and solvents.

For a hypothetical "G6" molecule, enzymes like lipases, ketoreductases, or transaminases could be employed to create chiral centers with high optical purity. researchgate.net

Strategies for Structural Modification and Functionalization

Modifying a lead compound is crucial for developing tools to study its biological mechanism of action.

Design and Synthesis of Photoaffinity Labels

Photoaffinity labeling (PAL) is a powerful technique used to identify the specific protein targets of a bioactive molecule. nih.gov This involves incorporating a photoreactive group into the molecule's structure. nih.gov

The process generally follows these steps:

The modified molecule (the photoaffinity probe) is introduced to a biological system (e.g., cells or cell lysate).

The probe binds non-covalently to its protein target.

Upon irradiation with UV light, the photoreactive group is activated and forms a permanent, covalent bond with the protein target. scispace.com

The protein can then be isolated and identified, often using mass spectrometry. nih.gov

Commonly used photoreactive groups include diazirines, aryl azides, and benzophenones. nih.gov The choice of group depends on the specific application and the chemical nature of the parent molecule. scispace.com

Table 1: Common Photoreactive Groups for Photoaffinity Labeling
Photoreactive GroupActivation Wavelength (nm)Reactive IntermediateKey Advantages
Aryl Azide254-400NitreneChemically stable before activation.
Benzophenone350-360Triplet KetoneRelatively stable and less prone to intramolecular reactions.
Diazirine350-380CarbeneSmall size minimizes perturbation to the parent molecule; reactive intermediate. nih.gov

Isotopic Labeling Techniques for Mechanistic Elucidation

Isotopic labeling involves replacing one or more atoms in a molecule with their heavier, non-radioactive (stable) or radioactive isotopes. wikipedia.org This technique is invaluable for tracing the metabolic fate of a compound and understanding reaction mechanisms. musechem.comnih.gov

Common isotopes used include:

Stable Isotopes: Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N). These are detected by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.

Radioisotopes: Tritium (³H) and Carbon-14 (¹⁴C). These are detected by their radioactive decay. wikipedia.org

Applications in drug discovery include:

Metabolite Identification: Labeled compounds are administered, and their metabolites can be easily distinguished from endogenous molecules in biological samples.

Pharmacokinetic Studies: The absorption, distribution, metabolism, and excretion (ADME) of a drug can be precisely quantified. musechem.com

Mechanism of Action Studies: Isotopic labels can help determine how a molecule interacts with its target and the chemical transformations it undergoes.

Table 2: Common Isotopes Used in Labeling Studies
IsotopeTypeDetection MethodPrimary Application
Deuterium (²H or D)StableMass Spectrometry, NMRAltering metabolic pathways (Kinetic Isotope Effect). musechem.com
Carbon-13 (¹³C)StableMass Spectrometry, NMRMetabolic flux analysis. wikipedia.org
Nitrogen-15 (¹⁵N)StableMass Spectrometry, NMRTracing nitrogen-containing compounds.
Tritium (³H or T)RadioactiveScintillation Counting, AutoradiographyReceptor binding assays.
Carbon-14 (¹⁴C)RadioactiveScintillation Counting, AutoradiographyADME studies. musechem.com

Molecular and Cellular Mechanisms of Action of G6 Hydrochloride

Target Identification and Validation at the Molecular Level

G6 was identified as a novel Jak2 inhibitor through structure-based virtual screening. Its inhibitory effect on Jak2 kinase activity has been demonstrated in various experimental settings, including cell-free systems and cellular assays.

Kinase Inhibition Profiling and Specificity

G6 has shown specific inhibitory effects on Jak2 kinase activity. In cell-free enzyme assays, G6 demonstrated potent inhibition of Jak2-V617F enzymatic activity with an IC50 of approximately 50-60 nM. Importantly, at concentrations as high as 25 µM, G6 showed no effect on the tyrosine kinase activity of c-Src or Tyk2, indicating a degree of specificity for Jak2 over these related kinases. This specificity is crucial for minimizing off-target effects and potential toxicity.

Ligand-Protein Interaction Kinetics and Thermodynamics

While detailed kinetic and thermodynamic parameters of G6 binding to Jak2 are not extensively described in the provided search results, computational studies have examined the interactions of G6 and its derivatives with the ATP-binding pocket of the Jak2 kinase domain. These studies suggest that the stilbenoid core of G6 is indispensable for its Jak2 inhibitory potential, implying critical interactions between this structural element and the kinase domain. Further research employing techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could provide a more comprehensive understanding of the binding kinetics and thermodynamics.

Intracellular Signaling Pathway Perturbations

The primary intracellular signaling pathway perturbed by G6 is the Jak/STAT pathway, given its role as a Jak2 inhibitor.

Regulation of Key Signaling Cascades (e.g., Jak/STAT pathway)

G6 inhibits Jak2-mediated cell proliferation by suppressing key signaling molecules of the Jak/STAT pathway. Jak2 is a central component of this pathway, which is activated by cytokines and growth factors and plays critical roles in cell growth, proliferation, and survival. Upon activation, Jak proteins phosphorylate Signal Transducers and Activators of Transcription (STAT) proteins, which then dimerize and translocate to the nucleus to modulate gene transcription. G6 treatment leads to a decrease in the phosphorylation levels of Jak2 itself, as well as downstream effectors like STAT3 and STAT5. This suppression of phosphorylation indicates a disruption of the signal cascade initiated by activated Jak2. Data from studies show reduced STAT5 phosphorylation in cells treated with G6.

Modulation of Transcriptional Regulators

By inhibiting the phosphorylation and subsequent activation and nuclear translocation of STAT proteins, G6 indirectly modulates the activity of these key transcriptional regulators. Phosphorylated STAT dimers directly influence gene transcription by binding to specific DNA elements. The reduction in phosphorylated STAT1, STAT3, and STAT5 levels upon G6 treatment would consequently impact the transcription of genes regulated by these factors, although specific target genes modulated by G6 through this mechanism are not detailed in the provided results.

Cellular Responses and Phenotypic Alterations In Vitro

In vitro studies have demonstrated significant cellular responses and phenotypic alterations in cells treated with G6, particularly in cell lines expressing the constitutively active Jak2-V617F mutation, which is associated with myeloproliferative neoplasms.

G6 effectively inhibits the proliferation of Jak2-V617F expressing human erythroleukemia (HEL) cells in a time- and dose-dependent manner. This inhibition is accompanied by marked cell cycle arrest, specifically at the G1/S phase transition. Furthermore, G6 treatment induces apoptosis in these cells, as evidenced by increased caspase 3/7 activity and cleavage of PARP.

A notable cellular effect of G6 is the induction of cleavage and marked reorganization of vimentin (B1176767) intermediate filaments within cells. Vimentin is a key component of the cytoskeleton, involved in maintaining cell shape and integrity. The G6-induced cleavage of vimentin has been found to be Jak2-dependent and calpain-mediated, and importantly, the cleavage of vimentin filaments itself is sufficient to reduce cell viability. This suggests a novel mechanism by which G6 exerts its inhibitory actions on cell growth.

The dose-dependent effect of G6 on cell viability has been assessed using assays such as the WST-1 assay, showing a significant decrease in cell viability starting at concentrations typically above 12.5 µM.

Here is a summary of some in vitro cellular effects observed with G6 treatment:

Cellular EffectCell Line (Jak2 Status)Key FindingsSource
Proliferation InhibitionHEL (Jak2-V617F)Time- and dose-dependent inhibition
Cell Cycle ArrestHEL (Jak2-V617F)Induction of G1/S arrest
Apoptosis InductionHEL (Jak2-V617F)Increased caspase 3/7 activity, PARP cleavage
Vimentin Cleavage/ReorganizationHEL (Jak2-V617F)Jak2-dependent, calpain-mediated; sufficient to reduce viability
Decreased Cell ViabilityHEL (Jak2-V617F)Significant decrease starting at ≥ 12.5 µM (WST-1 assay)
Reduced pSTAT5 levelsHEL (Jak2-V617F)Dose-dependent reduction

Cell Cycle Progression Analysis

Inhibition of the Jak/STAT pathway by G6 results in the consequence of G1/S cell cycle arrest. nih.gov This indicates that G6 interferes with the cell's ability to transition from the G1 phase (cell growth and preparation for DNA replication) to the S phase (DNA synthesis) of the cell cycle. The Jak2-V617F mutation, often associated with constitutive Jak/STAT signaling, promotes a G1/S phase transition, driving increased cellular proliferation. nih.gov By inhibiting Jak2, G6 counteracts this effect, leading to cell cycle arrest at the G1/S checkpoint. nih.gov

Programmed Cell Death Induction Mechanisms (e.g., Apoptosis)

G6 treatment has been shown to potently induce apoptosis in certain cell lines, such as human erythroleukemia (HEL) cells. nih.gov The induction of apoptosis by G6 occurs via the modulation of various Bcl-2 family proteins, including Bcl-xL, Bim, and Bid. nih.gov Furthermore, G6-induced apoptosis is linked to the elevation of intracellular calcium levels. nih.gov Elevated intracellular calcium can trigger apoptosis through the destabilization of the mitochondrial membrane and subsequent activation of calcium-dependent calpain proteases. nih.gov While apoptosis is commonly associated with caspase activation, studies on G6-induced vimentin cleavage (discussed in the next section) indicate this specific event is caspase-independent but calpain-dependent. nih.gov

Cytoskeletal Dynamics and Protein Reorganization (e.g., Vimentin cleavage)

A notable effect of G6 treatment is the induction of time- and dose-dependent cleavage of the intermediate filament protein, vimentin. nih.gov Vimentin is a key component of the cytoskeleton, playing important roles in maintaining cell shape and integrity, as well as stabilizing cytoskeletal interactions involved in adhesion, migration, and signaling. nih.gov

Studies have demonstrated that G6-induced vimentin cleavage is mediated by Jak2. nih.gov This cleavage process is independent of de novo protein synthesis and caspase activity. nih.gov Instead, the protease involved in the cleavage of vimentin in response to G6 treatment is calpain, a calcium-dependent neutral cysteine protease. nih.gov Inhibition of calpain has been shown to prevent G6-induced cleavage of vimentin in a dose-dependent manner. nih.gov This suggests a novel mechanism by which G6 exerts its inhibitory actions, involving the Jak2-mediated activation of calpain, leading to vimentin degradation. nih.gov

Table 1: Effect of Calpain Inhibition on G6-Induced Vimentin Cleavage

TreatmentVimentin CleavagePARP Cleavage (Caspase Substrate)
G6ObservedObserved
G6 + Caspase Inhibitor (zVAD-fmk)ObservedReduced
G6 + Calpain InhibitorPreventedNot Directly Assessed in this context

Note: Data is based on observations from Western blot analysis where calpain inhibition prevented G6-induced vimentin cleavage, while caspase inhibition did not. nih.gov

Enzyme Kinetics and Substrate Specificity Studies

G6 functions as an inhibitor of Jak2 kinase activity. nih.gov Enzyme kinetics studies would typically involve determining parameters such as the inhibition constant (Ki), Michaelis constant (Km) for the substrate, and maximum reaction velocity (Vmax) to characterize the interaction between G6 and Jak2 and understand its effect on the enzyme's catalytic rate and substrate binding. While it is established that G6 specifically inhibits Jak2 kinase activity, detailed enzyme kinetic parameters or comprehensive substrate specificity profiles for G6 as an inhibitor of Jak2 were not available in the provided search results. nih.gov

Receptor Occupancy and Ligand-Binding Affinity in Cellular Systems

Receptor occupancy and ligand-binding affinity studies provide quantitative information about the binding of a compound to its target in a cellular context. In the case of G6 as a Jak2 inhibitor, these studies would assess the extent to which G6 occupies the Jak2 binding site and the strength of this interaction (affinity). Although the inhibitory effect of G6 on Jak2-mediated cellular processes implies direct binding to Jak2, specific data detailing the receptor occupancy of Jak2 by G6 or quantitative ligand-binding affinity values (such as Kd) for the interaction between G6 and Jak2 in cellular systems were not presented in the provided search results. nih.gov

An extensive search for the chemical compound “G6 Hydrochloride” has yielded no specific, publicly available scientific data or research pertaining to a substance with this designation. As a result, the creation of a detailed, scientifically accurate article focusing on its preclinical mechanistic investigations, as per the provided outline, cannot be fulfilled at this time.

The search results did not identify any registered compound or research program with the name "this compound." Scientific literature and databases show no records of in vitro, ex vivo, or in vivo studies conducted on a compound with this name. Therefore, it is not possible to provide information on its use in specific cell lines, primary cell cultures, 3D organoid models, or its pharmacological profiling and application in genetically engineered animal models for target validation.

To generate the requested article, a verifiable and publicly documented compound name is necessary. Research findings, including data for tables on cellular models and experimental systems, are contingent on the availability of published preclinical studies. Without such source material, any attempt to create the specified content would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

Should a different or more specific compound name be provided, a thorough search and content generation can be initiated.

Preclinical Mechanistic Investigations of G6 Hydrochloride in Biological Models

In Vivo Animal Models for Disease Pathophysiology Research

Induced Disease Models for Mechanistic Exploration

In a typical preclinical setting, researchers would utilize various induced disease models to explore the mechanisms of a compound like G6 Hydrochloride. For instance, in oncology, this might involve xenograft models where human cancer cells are implanted into immunocompromised mice. In neurodegenerative disease research, models might involve the administration of neurotoxins to induce conditions mimicking Parkinson's or Alzheimer's disease. The response of these models to a test compound provides initial insights into its potential efficacy and biological pathways of action.

Analysis of Molecular and Cellular Biomarkers in Animal Tissues

Following administration of a compound in these models, a crucial step is the analysis of molecular and cellular biomarkers in relevant tissues. mdpi.com This involves techniques such as immunohistochemistry, Western blotting, and transcriptomic analysis (e.g., RNA-sequencing) to measure changes in protein expression, signaling pathways, and gene activity. For example, researchers might assess levels of inflammatory cytokines, apoptotic markers, or specific phosphoproteins to understand how the compound affects the disease process at a molecular level.

Table 1: Hypothetical Biomarker Analysis in a Preclinical Model

Biomarker CategoryPotential BiomarkersAnalytical TechniqueHypothetical Observation with this compound
InflammationTNF-α, IL-6, NF-κBELISA, Western BlotDownregulation of expression
ApoptosisCaspase-3, Bax/Bcl-2 ratioImmunohistochemistryDecrease in apoptotic markers
Cell ProliferationKi-67, PCNAImmunohistochemistryReduction in proliferation index
Signal Transductionp-ERK, p-AktWestern BlotModulation of key signaling pathways

This table is for illustrative purposes only and does not represent actual data for this compound.

Comparative Studies Across Different Biological Systems

To gain a broader understanding of a compound's effects, comparative studies across different biological systems are often conducted. nih.gov This could involve comparing its activity in different cell lines (e.g., cancer cells vs. normal cells) or in different animal species to identify species-specific effects and to better predict human responses. nih.gov These studies are vital for understanding the compound's selectivity and potential off-target effects.

Table 2: Hypothetical Comparative Efficacy in Different Cell Lines

Cell LineTissue of OriginIC50 (µM) for this compound
MCF-7Breast CancerData Not Available
A549Lung CancerData Not Available
HEK293Normal KidneyData Not Available
HepG2Liver CancerData Not Available

This table is for illustrative purposes only and does not represent actual data for this compound.

Until research on "this compound" is published in the scientific literature, any detailed discussion on its specific preclinical mechanistic investigations remains speculative.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Identification of Key Pharmacophore Features

The interaction of fexofenadine (B15129) with the histamine (B1213489) H1 receptor is central to its antihistaminic activity. Pharmacophore modeling, which identifies the essential three-dimensional arrangement of chemical features necessary for biological activity, has been crucial in understanding this interaction. The key pharmacophoric features of fexofenadine for H1 receptor binding include:

A basic amino group: The piperidine (B6355638) nitrogen in fexofenadine is basic and exists in a protonated state at physiological pH. This positively charged group forms a crucial ionic interaction with a conserved aspartate residue (Asp116) in the third transmembrane (TM) domain of the H1 receptor. researchgate.net

Two aromatic rings: The diphenylmethyl moiety provides two aromatic rings that engage in hydrophobic and van der Waals interactions within a hydrophobic pocket of the receptor. These interactions, particularly with aromatic residues such as phenylalanine, contribute significantly to the binding affinity. researchgate.net

A carboxyl group: The presence of a terminal carboxylic acid group is a distinguishing feature of fexofenadine compared to first-generation antihistamines. This group can participate in hydrogen bonding and ionic interactions with residues in the receptor's binding site, such as lysine, contributing to its high affinity and selectivity. nih.gov

A specific spatial arrangement: The relative orientation of these functional groups is critical for optimal binding. The distance and geometry between the protonated amine, the aromatic rings, and the carboxyl group dictate how the molecule fits into the H1 receptor's binding pocket.

These features collectively ensure a high affinity and selective binding of fexofenadine to the H1 receptor, stabilizing its inactive conformation and thus acting as an inverse agonist. idealpublication.in

Rational Design and Synthesis of Fexofenadine Hydrochloride Analogues for SAR Elucidation

The rational design and synthesis of analogues of fexofenadine have been instrumental in defining the contribution of different structural components to its activity and in optimizing its pharmacological profile. Fexofenadine itself is the active carboxylic acid metabolite of terfenadine, and its discovery was a landmark in rational drug design, aimed at eliminating the cardiac side effects associated with the parent drug. researchgate.net

Another area of exploration has been the synthesis of fexofenadine derivatives with modifications to the carboxyl group, such as the formation of amides and esters, to investigate their potential as antihistaminic and antibacterial agents. nih.govwisdomlib.org These studies have provided valuable insights into the structural requirements for potent H1 receptor antagonism and have helped in refining the pharmacophore model. The general synthetic strategies for fexofenadine hydrochloride have also been optimized to be more efficient and scalable, avoiding toxic reagents and byproducts. researchgate.netuniupo.it

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool in the study of fexofenadine, providing detailed insights into its interaction with biological targets and guiding the design of new analogues.

Molecular docking studies have been extensively used to predict and analyze the binding mode of fexofenadine within the H1 receptor. These studies have confirmed that fexofenadine binds to the receptor in a manner consistent with the identified pharmacophore features. benthamdirect.combenthamscience.com Docking simulations have been performed using homology models of the human, dog, and cat H1 receptors, built based on the crystal structure of the human H1 receptor in complex with the antagonist doxepin. nih.gov These simulations revealed that fexofenadine binds comparably to the H1 receptors of all three species, with similar binding poses and structural features. nih.gov

Molecular dynamics (MD) simulations, which provide a dynamic view of the ligand-receptor complex over time, have been used to assess the stability of the docked poses and to understand the conformational changes that occur upon binding. nih.gov These simulations have provided further support for the key interactions observed in docking studies and have helped to elucidate the structural basis for fexofenadine's high affinity and selectivity.

While specific QSAR studies focusing on a large series of fexofenadine analogues are not extensively published, broader studies on H1 receptor antagonists have utilized fexofenadine as a benchmark compound. For example, machine learning techniques combined with pharmacophore features have been employed to predict the activity of H1 receptor blockers. benthamdirect.combenthamscience.com In such studies, a comprehensive database of compounds is analyzed to identify molecules with chemical structures similar to fexofenadine. benthamdirect.combenthamscience.com By analyzing the structural features that contribute to high affinity and low toxicity, these models can guide the design of new antihistamines with improved properties. benthamdirect.combenthamscience.com The use of fexofenadine in these models helps to validate their predictive power and to identify novel chemical scaffolds with the potential for H1 receptor antagonism.

Conformational Analysis and Stereochemical Influence on Activity

Fexofenadine possesses a chiral center and is administered as a racemic mixture of the (R)- and (S)-enantiomers. nih.govnih.gov Interestingly, both enantiomers exhibit approximately equivalent antihistaminic activity. nih.gov However, their pharmacokinetic profiles differ, with plasma concentrations of (R)-fexofenadine being about 1.5-fold higher than those of the (S)-enantiomer in humans. nih.gov

This difference in pharmacokinetics is attributed to the stereoselective interactions with drug transporters, particularly the organic anion transporting polypeptide (OATP) 2B1 and, to a lesser extent, P-glycoprotein (P-gp). nih.gov In vitro studies have shown that the uptake of (R)-fexofenadine by OATP2B1 is greater than that of the (S)-enantiomer. nih.gov The differential interaction with these transporters highlights the importance of stereochemistry in the absorption and disposition of fexofenadine. Conformational analysis of the enantiomers is crucial for understanding these stereoselective interactions at a molecular level. While both enantiomers can adopt the necessary conformation to bind to the H1 receptor, their different shapes may influence their recognition by transport proteins.

Protein Crystallography and Cryo-Electron Microscopy of Fexofenadine Hydrochloride-Target Complexes

The determination of the three-dimensional structure of fexofenadine in complex with its target, the H1 receptor, is the ultimate goal for understanding their interaction at an atomic level. While a co-crystal structure of fexofenadine bound to the H1 receptor has not yet been reported, significant progress has been made in structural studies of both the drug and the receptor.

The crystal structure of fexofenadine hydrochloride itself has been determined from X-ray powder diffraction data. researchgate.net This has provided valuable information about the solid-state conformation of the molecule and the intermolecular interactions that stabilize the crystal lattice. researchgate.net

Furthermore, the cryo-electron microscopy (cryo-EM) structure of the human H1 receptor in complex with a Gq protein has been solved, providing a detailed view of the receptor in an active conformation. researchgate.netnih.gov Additionally, cryo-EM structures of the H1 receptor in its apo form and bound to other antihistamines like mepyramine and astemizole (B1665302) have been determined. researchgate.netpdbj.orgebi.ac.uk These structures reveal the binding pocket of the H1 receptor and the key residues involved in ligand recognition. researchgate.netpdbj.orgebi.ac.uk Although these are not direct structures with fexofenadine, they serve as excellent templates for highly accurate molecular modeling and docking studies of fexofenadine, allowing for a detailed and reliable prediction of its binding mode and the key interactions that govern its activity.

Interactive Data Tables

Table 1: Key Pharmacophore Features of Fexofenadine

Feature Structural Moiety Interaction Type Key Receptor Residue (Hypothesized)
Basic Amine Piperidine Nitrogen Ionic Interaction Aspartate (e.g., Asp116 in TM3)
Aromatic Rings Diphenylmethyl Group Hydrophobic/van der Waals Phenylalanine, Tryptophan

Table 2: Summary of Computational Studies on Fexofenadine

Study Type Target Key Findings
Molecular Docking Human, Dog, and Cat H1 Receptors Similar binding poses and interactions across species.
Molecular Dynamics Fexofenadine-H1 Receptor Complex Stable binding interactions consistent with pharmacophore model.

Table 3: Stereochemical Properties of Fexofenadine Enantiomers

Enantiomer Antihistaminic Activity Plasma Concentration Interaction with OATP2B1
(R)-Fexofenadine Equivalent to (S)-enantiomer ~1.5x higher than (S)-enantiomer Higher affinity/uptake

Advanced Analytical and Biophysical Methodologies in G6 Hydrochloride Research

High-Throughput Screening Technologies for Activity Profiling

High-throughput screening (HTS) is a cornerstone of early-stage drug discovery, enabling the rapid assessment of large compound libraries to identify active "hits". assaygenie.com In the context of G6 Hydrochloride research, HTS would be instrumental in profiling its biological activity across a wide range of potential targets.

HTS assays are typically conducted in 96-well or 384-well plates, allowing for the simultaneous testing of numerous conditions. assaygenie.com For this compound, a primary screen could involve a panel of cell-based assays designed to measure broad cellular responses, such as cell viability, apoptosis, or the activation of specific signaling pathways. For instance, if this compound is hypothesized to target G protein-coupled receptors (GPCRs), a widely studied class of drug targets, HTS assays could be employed to monitor changes in second messenger levels like cyclic AMP (cAMP) or intracellular calcium. nih.govceltarys.com

Following a primary screen, hit compounds are typically subjected to secondary screens for confirmation and further characterization. For this compound, this could involve dose-response studies to determine its potency (EC₅₀ or IC₅₀) against specific targets identified in the primary screen.

Assay TypeTarget Pathway/MoleculePrincipleThroughput
Cell Viability AssayGeneral CytotoxicityMeasures metabolic activity (e.g., MTT, resazurin)High
Apoptosis AssayCaspase ActivationDetects caspase-3/7 activity using a luminogenic substrateHigh
GPCR Second Messenger AssayGαs, Gαi, Gαq signalingMeasures changes in cAMP or intracellular calcium levelsHigh
Reporter Gene AssayTranscriptional ActivationMeasures the expression of a reporter gene (e.g., luciferase) under the control of a specific promoterMedium to High

This table represents a hypothetical screening cascade for profiling the activity of this compound.

Spectroscopic Techniques for Molecular Interaction Analysis (e.g., SPR, ITC, NMR)

To understand the direct molecular interactions of this compound with its biological targets, a variety of spectroscopic and biophysical techniques are employed. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR) is a label-free technique used to measure the binding kinetics (association and dissociation rates) and affinity of molecular interactions in real-time. nicoyalife.comnih.gov In a typical SPR experiment to study this compound, a purified target protein would be immobilized on a sensor chip, and a solution containing this compound would be flowed over the surface. The binding of this compound to the protein causes a change in the refractive index at the sensor surface, which is detected as a response. labmanager.com

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). nicoyalife.comnih.gov This technique is performed in solution and does not require immobilization or labeling of the interactants.

Nuclear Magnetic Resonance (NMR) Spectroscopy can provide detailed information about the binding interface and conformational changes upon ligand binding at an atomic level. Techniques like saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) experiments can identify which parts of this compound are in close contact with the target protein and how the protein structure is affected by the binding event.

TechniqueParameters MeasuredKey Advantages
Surface Plasmon Resonance (SPR)kon, koff, KdReal-time kinetics, high sensitivity, label-free labmanager.comxantec.com
Isothermal Titration Calorimetry (ITC)Kd, n, ΔH, ΔSDirect measurement of thermodynamic parameters, solution-based nicoyalife.comnih.gov
Nuclear Magnetic Resonance (NMR)Binding site mapping, conformational changesAtomic-level structural information, in-solution measurements

This table summarizes the key parameters and advantages of spectroscopic techniques used to characterize the molecular interactions of this compound.

Mass Spectrometry-Based Proteomics and Metabolomics for Pathway Discovery

Mass spectrometry (MS) is a powerful analytical technique for identifying and quantifying proteins and metabolites in complex biological samples. mdpi.com In the investigation of this compound, proteomics and metabolomics approaches can reveal the broader cellular pathways and networks affected by the compound.

Proteomics studies can identify changes in protein expression levels or post-translational modifications in response to this compound treatment. For example, techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tag (TMT) labeling, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), can provide a global, quantitative view of the proteome. This can help in identifying downstream effector proteins of this compound's primary target and uncovering its mechanism of action.

Metabolomics , the large-scale study of small molecules (metabolites) within cells, tissues, or biofluids, can provide a functional readout of the physiological state of a cell. nih.govnih.gov Untargeted metabolomics using high-resolution MS can reveal comprehensive changes in the metabolome following treatment with this compound, offering insights into affected metabolic pathways. researchgate.net For instance, alterations in pathways such as glycolysis, the citric acid cycle, or lipid metabolism could be identified.

Omics ApproachAnalytical PlatformInformation GainedPotential Insights for this compound
Global ProteomicsLC-MS/MS (e.g., with TMT labeling)Changes in protein abundanceIdentification of downstream signaling pathways and off-target effects
PhosphoproteomicsEnrichment followed by LC-MS/MSChanges in protein phosphorylationElucidation of kinase signaling pathways modulated by the compound
Untargeted MetabolomicsGC-MS or LC-MSGlobal changes in metabolite levelsUnderstanding of the functional impact on cellular metabolism youtube.com
Targeted MetabolomicsTriple Quadrupole MSAbsolute quantification of specific metabolitesValidation of hypotheses regarding specific metabolic pathway modulation

This table outlines mass spectrometry-based approaches for pathway discovery in this compound research.

Advanced Microscopy for Subcellular Localization and Dynamic Cellular Processes

Advanced microscopy techniques are crucial for visualizing the subcellular localization of a compound and its effects on dynamic cellular processes. nih.gov To study this compound, fluorescently labeling the compound or using specific fluorescent probes for cellular organelles would allow for high-resolution imaging.

Confocal Laser Scanning Microscopy (CLSM) provides the ability to acquire high-resolution, optically sectioned images of fluorescently labeled cells, enabling the three-dimensional reconstruction of the compound's distribution within the cell. nih.gov This can reveal if this compound accumulates in specific organelles such as the nucleus, mitochondria, or endoplasmic reticulum.

Super-Resolution Microscopy , such as Stimulated Emission Depletion (STED) microscopy or Stochastic Optical Reconstruction Microscopy (STORM), can overcome the diffraction limit of light, offering unprecedented spatial resolution to pinpoint the localization of this compound with nanometer precision. nih.gov

Live-Cell Imaging techniques allow for the observation of dynamic cellular processes in real-time. By treating live cells with this compound, one could monitor its effects on processes like cell division, migration, or intracellular trafficking of proteins.

Microscopy TechniqueResolutionKey Application for this compound Research
Confocal Laser Scanning Microscopy~200 nm3D subcellular localization in fixed or live cells
Super-Resolution Microscopy20-50 nmHigh-precision localization to specific sub-organellar structures
Live-Cell ImagingVariesReal-time analysis of dynamic cellular responses to treatment

This table compares advanced microscopy techniques for studying the subcellular effects of this compound.

Flow Cytometry and Cell Sorting for Cellular Phenotyping and Sorting

Flow cytometry is a powerful technique for the rapid analysis of single cells in a heterogeneous population. It can measure multiple physical and chemical characteristics of individual cells as they pass through a laser beam. nih.gov

In the context of this compound research, flow cytometry can be used for:

Cell Cycle Analysis: To determine if this compound causes cell cycle arrest at a specific phase (G1, S, or G2/M). This is typically done by staining the cells with a DNA-binding dye like propidium (B1200493) iodide.

Apoptosis Assays: To quantify the percentage of apoptotic and necrotic cells in a population after treatment. This is often achieved using Annexin V and a viability dye.

Cellular Phenotyping: To identify and quantify specific cell populations based on the expression of cell surface or intracellular markers. This is particularly useful in complex co-culture systems or in vivo studies.

Fluorescence-Activated Cell Sorting (FACS): This extension of flow cytometry allows for the physical separation of specific cell populations based on their fluorescent properties. For example, cells that show a high uptake of a fluorescently labeled this compound could be sorted for further molecular analysis.

ApplicationPrincipleTypical Fluorochromes
Cell Cycle AnalysisDNA content measurementPropidium Iodide, DAPI
Apoptosis DetectionPhosphatidylserine exposureAnnexin V-FITC, 7-AAD
Cell Population PhenotypingSpecific antibody bindingVarious fluorochrome-conjugated antibodies (e.g., PE, APC)

This table details the applications of flow cytometry in the cellular analysis of this compound's effects.

Conceptual Frameworks for Therapeutic Modality and Target Validation Pre Discovery Phase

G6 Hydrochloride as a Chemical Probe for Fundamental Biological Processes

This compound serves as a potent, reversible, and non-steroidal chemical probe for the enzyme Glucose-6-Phosphate Dehydrogenase (G6PD). nih.govrndsystems.com G6PD is the critical rate-limiting enzyme in the oxidative pentose (B10789219) phosphate (B84403) pathway (PPP), a fundamental metabolic pathway responsible for producing nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) and the precursors for nucleotide biosynthesis. nih.govnih.govresearchgate.net By selectively inhibiting G6PD, this compound allows researchers to investigate the myriad of cellular processes that depend on a ready supply of NADPH. nih.gov

The primary role of NADPH in most cells is to provide the reducing power for antioxidant defense systems and for reductive biosynthetic reactions. youtube.com As a chemical probe, this compound has been instrumental in exploring the cellular reliance on the PPP for these functions across various cell types. For instance, studies in immune cells have shown that treatment with this probe leads to a significant depletion of NADPH, particularly in lymphocytes. nih.govresearchgate.net This, in turn, impairs key immune effector functions, such as the production of inflammatory cytokines in T cells and the respiratory burst in neutrophils, highlighting the dependence of these processes on G6PD activity. nih.govrndsystems.comresearchgate.net

The table below summarizes the inhibitory profile of this compound against its target, G6PD.

ParameterValueContextReference
IC₅₀ (Human G6PD)70 nMIn vitro enzymatic assay rndsystems.com
IC₅₀ (Astrocyte Lysate G6PDH)100 nMCell lysate enzymatic assay nih.govresearchgate.net
Mechanism of ActionReversible, non-steroidal inhibitorEnzymatic and cellular assays nih.govrndsystems.com

Strategic Approaches for Target Engagement Assessment In Vivo (Non-Clinical)

Confirming that a chemical probe interacts with its intended target within a complex cellular or organismal environment is a critical step in target validation. For this compound, several strategic approaches have been developed to assess its engagement with G6PD in non-clinical settings. These assays are designed to provide direct or indirect evidence of the probe binding to and inhibiting the enzyme within intact cells.

A primary strategy involves the direct measurement of the metabolic consequences of G6PD inhibition. Since G6PD catalyzes the conversion of glucose-6-phosphate to 6-phosphogluconolactone (6-PG), a direct readout of target engagement is the cellular concentration of 6-PG. nih.gov Treatment of various cell lines, such as HepG2 and HCT116, with this compound results in a dose-dependent and reversible decrease in 6-PG levels, providing clear evidence of on-target activity. nih.govrndsystems.com

Another powerful approach is the use of stable isotope tracing and metabolomics. By feeding cells with glucose labeled with isotopes (e.g., [1-²H]-glucose), researchers can trace the flow of carbon through metabolic pathways. nih.gov Inhibition of G6PD by this compound blocks flux through the PPP, which can be quantified by measuring the decreased incorporation of the isotope into downstream metabolites like NADPH. nih.gov Untargeted metabolomics can further confirm the specificity of the probe by demonstrating that the most significant metabolic changes occur in the direct substrates and products of G6PD and in pathways known to be sensitive to NADPH levels, such as folate metabolism. nih.gov

The table below details the observed effects in cellular target engagement assays following treatment with this compound.

Cell TypeAssayObserved Effect of this compoundReference
HepG2, HCT116Metabolite QuantificationDose-dependent decrease in 6-phosphogluconolactone (6-PG) nih.govrndsystems.com
Activated CD8⁺ T CellsMetabolite QuantificationRapid decrease in NADPH levels; increase in NADP⁺ levels nih.govtrschools.com
Cultured AstrocytesMetabolic Activity AssayImpaired reduction of WST1 (a measure of NADPH-dependent oxidoreductase activity) nih.govresearchgate.net
Mouse Hippocampal SlicesMetabolic ImagingReduced synaptically induced glucose consumption preprints.org

While one report has suggested that the specific formulation of G6PDi-1 (on which this compound is based) is unsuitable for in vivo animal studies, the cellular and ex vivo data strongly support its utility for target engagement and pathway analysis in contained biological systems. nih.gov These non-clinical approaches are fundamental for validating the mechanism of action before further development.

Theoretical Considerations for Modulating Disease-Relevant Pathways

The modulation of the pentose phosphate pathway through the inhibition of G6PD by probes like this compound has significant theoretical implications for a range of disease-relevant pathways. By controlling the production of NADPH, G6PD inhibition can fundamentally alter the redox balance and biosynthetic capacity of cells, which are processes often dysregulated in disease. nih.gov

One of the most direct consequences of G6PD inhibition is the sensitization of cells to oxidative stress. youtube.com NADPH is essential for the regeneration of reduced glutathione (B108866), a primary cellular antioxidant. nih.gov By limiting NADPH production, this compound can theoretically compromise a cell's ability to neutralize reactive oxygen species (ROS). This concept is particularly relevant in cancer therapy, where many cancer cells exhibit high metabolic activity and are under increased basal oxidative stress, potentially making them more vulnerable to G6PD inhibition. nih.gov

In the context of immunology and inflammatory diseases, the reliance of immune cells on the PPP for their effector functions presents a therapeutic opportunity. nih.gov Research using this compound has demonstrated that inhibiting G6PD can suppress pro-inflammatory cytokine production from T cells and prevent the oxidative burst in neutrophils used to kill pathogens. nih.govresearchgate.net This suggests that pharmacological modulation of the PPP could be a strategy for dampening excessive or chronic inflammation in autoimmune diseases. researchgate.net

Conversely, in certain neurological contexts, modulating the PPP could have complex effects. For instance, while G6PD inhibition increases basal ROS levels in hippocampal tissue, it does not significantly impact ROS production during synaptic stimulation, suggesting a nuanced role for the PPP in neuronal activity and pathology. preprints.org

The table below summarizes the functional consequences of modulating the PPP with this compound in various cellular models, illustrating its potential impact on disease-relevant pathways.

Biological ProcessCellular ModelEffect of this compoundTheoretical Disease RelevanceReference
Immune Cell ActivationActivated T CellsDecreased inflammatory cytokine productionAutoimmune/Inflammatory Diseases nih.govrndsystems.com
Phagocyte FunctionNeutrophilsSuppression of oxidative burst (ROS generation)Inflammatory Disorders nih.govresearchgate.net
Reductive BiosynthesisActivated T CellsAblation of fatty acid synthesisCancer, Metabolic Syndrome trschools.com
Antioxidant DefenseCultured AstrocytesImpaired regeneration of glutathione from its oxidized formNeurodegenerative Diseases, Oxidative Stress-related Pathologies nih.govresearchgate.net

These findings underscore the value of this compound as a chemical probe for dissecting the roles of the pentose phosphate pathway and for validating G6PD as a potential therapeutic target across multiple disease areas.

Future Directions and Emerging Research Avenues for G6 Hydrochloride

Integration of Multi-Omics Data for Systems Biology Understanding

A significant future direction for GM6 research lies in the integration of multi-omics data to build a comprehensive, systems-level understanding of its biological effects. GM6 is believed to regulate a multitude of genes, influencing various pathways involved in neuroprotection, inflammation, and cellular regeneration. alzheimersnewstoday.comgenervon.com A systems biology approach, which combines genomics, transcriptomics, proteomics, and metabolomics, can unravel the intricate network of interactions modulated by GM6.

This integrated approach can help construct detailed models of the cellular and molecular systems affected by the compound. alzheimersnewstoday.com By analyzing the complete set of molecular changes within a biological system, researchers can move beyond a single-target focus and appreciate the pleiotropic effects of GM6. genervon.com For instance, Genervon has already released lists of genes associated with Alzheimer's, Parkinson's, and ALS that are modulated by GM6, laying the groundwork for more extensive multi-omics studies. alzheimersnewstoday.com

Table 1: Potential Multi-Omics Approaches for GM6 Research

Omics Discipline Research Focus Potential Insights
Genomics Identifying genetic markers that predict patient response to GM6. Personalized medicine applications and patient stratification for clinical trials.
Transcriptomics Analyzing changes in gene expression (RNA) in response to GM6 treatment in various cell and animal models. Understanding the primary and secondary signaling cascades activated by GM6.
Proteomics Quantifying changes in protein levels and post-translational modifications after GM6 administration. Identifying the key effector proteins and pathways directly modulated by the compound.

| Metabolomics | Studying the metabolic profile of cells and tissues to see how GM6 influences cellular energy and biosynthesis. | Revealing downstream functional consequences of GM6's interaction with cellular receptors. |

Application in Novel Disease Models for Pathophysiological Insight

GM6 has been evaluated in several preclinical models of neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS), Alzheimer's disease, and Parkinson's disease. genervon.comalsnewstoday.com Future research should expand its application in more sophisticated and novel disease models to gain deeper insights into its therapeutic mechanisms. This includes the use of humanized animal models and advanced in vitro systems like organoids or "disease-in-a-dish" models derived from patient stem cells.

In an ALS mouse model (SOD1-G93A), GM6 was shown to improve survival, motor function, and reduce biomarkers associated with the disease. genervon.comalsnewstoday.com For Alzheimer's, studies in APP/ΔPS1-Tg transgenic mice and h-Tau mouse models demonstrated that GM6 could reduce amyloid-β accumulation, lower tau hyperphosphorylation, and decrease inflammation. genervon.com In a 6-PHDA mouse model of Parkinson's disease, GM6 was found to increase dopaminergic neurons. genervon.com

Expanding these studies to more complex models, such as those that replicate sporadic forms of these diseases or incorporate co-pathologies, will be crucial. These advanced models can provide a more accurate prediction of clinical efficacy and help identify the patient populations most likely to benefit from GM6 treatment.

Table 2: Preclinical Disease Models for GM6

Disease Model Key Findings
ALS SOD1-G93A transgenic mice Improved behavior, survival rate, strength, and clinical score; increased motor neuron survival and reduced inflammation biomarkers. genervon.comalsnewstoday.com
Alzheimer's Disease APP/ΔPS1-Tg double–transgenic mice, h-Tau mouse model Reduced accumulation of Aβ peptide, decreased amyloid load, reduced inflammation, and lowered tau hyperphosphorylation. genervon.com
Parkinson's Disease 6-PHDA mouse model Significantly increased monoamine levels (dopamine and its metabolites). genervon.com

| Stroke | MCAO stroke model | Reduced infarct size in a dose-dependent manner. genervon.com |

Development of Advanced Methodological Platforms for GM6 Hydrochloride Research

To fully harness the potential of GM6, the development and application of advanced methodological platforms are essential. High-throughput screening methods could be employed to identify other small molecules that may work synergistically with GM6. Furthermore, advanced imaging techniques can be used to visualize the engagement of GM6 with its targets in real-time within living cells and organisms.

Computational tools will also play a pivotal role. alzheimersnewstoday.com The use of machine learning and artificial intelligence to analyze the large datasets generated from multi-omics studies can help in predicting the compound's effects, identifying novel biomarkers, and optimizing treatment strategies. These in silico approaches can accelerate the research and development process by prioritizing the most promising experimental avenues.

Challenges and Opportunities in Early-Stage Translational Research (Pre-Clinical)

The transition of a promising compound like GM6 from preclinical research to clinical application is fraught with challenges. A key hurdle is ensuring that the efficacy observed in animal models translates to humans. alsnewstoday.com The inherent biological differences between species can lead to discrepancies in drug response. This is where the use of humanized models and patient-derived cells becomes critical.

Another challenge is the development of robust and reliable biomarkers to track the therapeutic effect of GM6 in patients. als.net Early clinical trials in ALS have shown that GM6 can modulate levels of biomarkers such as tau, SOD1, and TDP-43 in cerebrospinal fluid. alsnewstoday.com Further validation of these and the discovery of new, more sensitive biomarkers will be crucial for the success of larger clinical trials.

Despite these challenges, there are significant opportunities. The unique, multi-target approach of GM6 sets it apart from many single-target drugs that have failed in clinical trials for complex neurodegenerative diseases. alzheimersnewstoday.com By modulating entire networks of genes and pathways, GM6 may be better equipped to address the multifaceted nature of these conditions. genervon.com Furthermore, the FDA's granting of orphan-drug and fast-track designations for GM6 in ALS provides a more streamlined regulatory pathway, potentially accelerating its development. alsnewstoday.com

Collaboration between academic researchers, industry, and regulatory bodies will be paramount to overcoming the hurdles of translational research and realizing the full therapeutic potential of GM6.

Q & A

Basic Research Question

  • Engineering Controls : Use fume hoods for weighing or synthesizing this compound to avoid inhalation of fine particulates .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is mandatory for prolonged exposure .
  • Emergency Procedures : Ensure access to safety showers/eye wash stations, and document spill-response protocols (e.g., neutralization with sodium bicarbonate for acidic residues) .

How can researchers ensure proper storage and stability of this compound in experimental setups?

Basic Research Question

  • Storage Conditions : Store in airtight, light-resistant containers at 2–8°C for long-term stability. Monitor humidity using silica gel packs .
  • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 6 months) to identify degradation products via HPLC or mass spectrometry .

What experimental design considerations are critical for in vivo studies involving this compound?

Advanced Research Question

  • Dose Optimization : Use factorial designs to test dose-response relationships, ensuring statistical power (e.g., ≥6 animals/group) .
  • Control Groups : Include vehicle (e.g., saline) and positive controls (e.g., established agonists/antagonists) to validate target engagement .
  • Endpoint Selection : Align pharmacokinetic (e.g., AUC, Cmax) and pharmacodynamic (e.g., receptor occupancy) metrics with preclinical objectives .

What analytical methods are recommended for quantifying this compound in complex matrices?

Advanced Research Question

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 230–280 nm) for plasma/brain homogenates. Validate methods per ICH guidelines (precision: ≤15% RSD) .
  • Spectroscopy : Atomic absorption spectrophotometry for trace metal impurities (e.g., <1 ppm) in synthesized batches .

How should researchers address discrepancies in reported pharmacological data for this compound across studies?

Advanced Research Question

  • Meta-Analysis : Systematically compare studies using PRISMA guidelines, assessing variables like species, dosing regimens, and assay sensitivity .
  • Reproducibility Checks : Replicate key experiments under standardized conditions (e.g., cell lines, buffer composition) to isolate confounding factors .

What strategies optimize the solubility and bioavailability of this compound in preclinical formulations?

Advanced Research Question

  • Co-Solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility. Validate via phase-solubility diagrams .
  • Nanoformulations : Develop liposomal or polymeric nanoparticles to improve bioavailability in oral/IV delivery .

How can researchers validate the purity of synthesized this compound batches?

Advanced Research Question

  • Purity Criteria : Require ≥95% purity via HPLC, with residual solvent analysis (e.g., GC-MS for acetone/ethanol) .
  • Spectroscopic Confirmation : Use FTIR or NMR to verify structural integrity and detect stereochemical impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
G6 Hydrochloride
Reactant of Route 2
Reactant of Route 2
G6 Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.